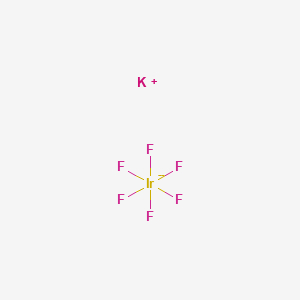
Dipotassium hexafluoroiridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium hexafluoroiridate is an inorganic compound with the chemical formula K2IrF6. It is a salt composed of potassium and hexafluoroiridate ions. This compound is known for its unique properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipotassium hexafluoroiridate can be synthesized through the reaction of iridium hexafluoride (IrF6) with potassium fluoride (KF). The reaction typically occurs in an aqueous solution, where the iridium hexafluoride reacts with potassium fluoride to form this compound. The reaction can be represented as follows:
IrF6+2KF→K2IrF6
Industrial Production Methods
In industrial settings, this compound is produced by reacting iridium metal with fluorine gas to form iridium hexafluoride, which is then reacted with potassium fluoride to yield the desired compound. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium hexafluoroiridate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the fluoride ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like hydrogen gas and oxidizing agents like chlorine gas. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield iridium metal or lower oxidation state iridium compounds, while oxidation reactions may produce higher oxidation state iridium compounds.
Wissenschaftliche Forschungsanwendungen
Dipotassium hexafluoroiridate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other iridium compounds and as a catalyst in various chemical reactions.
Biology: It is used in studies involving the interaction of iridium compounds with biological molecules.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which dipotassium hexafluoroiridate exerts its effects involves the interaction of the hexafluoroiridate ion with various molecular targets. The fluoride ions can participate in hydrogen bonding and other interactions with biological molecules, while the iridium center can undergo redox reactions and coordinate with other ligands. These interactions can influence the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium hexafluorozirconate (K2ZrF6): Similar in structure but contains zirconium instead of iridium.
Potassium hexafluorotitanate (K2TiF6): Contains titanium instead of iridium.
Potassium hexafluorosilicate (K2SiF6): Contains silicon instead of iridium.
Uniqueness
Dipotassium hexafluoroiridate is unique due to the presence of iridium, which imparts distinct chemical and physical properties compared to similar compounds containing zirconium, titanium, or silicon. Iridium’s high density, resistance to corrosion, and ability to form stable complexes make this compound particularly valuable in various applications.
Eigenschaften
CAS-Nummer |
16962-29-1 |
|---|---|
Molekularformel |
F6IrK2 |
Molekulargewicht |
384.4040192 |
Synonyme |
dipotassium hexafluoroiridate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















